![molecular formula C15H14ClFN2O3 B2354986 N-(3-chloro-4-fluorophenyl)-2-(2-methoxyethoxy)isonicotinamide CAS No. 2034316-69-1](/img/structure/B2354986.png)
N-(3-chloro-4-fluorophenyl)-2-(2-methoxyethoxy)isonicotinamide
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Description
N-(3-chloro-4-fluorophenyl)-2-(2-methoxyethoxy)isonicotinamide, also known as CFTRinh-172, is a small molecule inhibitor that has been widely used in scientific research for its ability to block the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTRinh-172 has been shown to have potential therapeutic applications for cystic fibrosis and other diseases related to CFTR dysfunction.
Scientific Research Applications
Directed Assembly in Supramolecular Chemistry
Isonicotinamide, closely related to the compound , has been used as a supramolecular reagent in synthesizing copper(II) complexes. These complexes form infinite 1-D chains demonstrating isonicotinamide's effectiveness in promoting supramolecular assembly across diverse inorganic and organic materials. This suggests potential applications in creating hybrid materials for various technological applications (Aakeröy et al., 2003).
Anticancer Drug Synthesis
The synthesis of polyfunctionalized piperidone oxime ethers, with various substituents including fluoro, chloro, and methoxy groups, demonstrates the compound's utility in developing potential anticancer drugs. These compounds, after being evaluated for in vitro antiproliferative activity against the human cervical carcinoma cell line, suggest some lead molecules for further structural optimization, highlighting the therapeutic potential of such chemical modifications (Parthiban et al., 2011).
Fluorescence Quenching Studies
The study of fluorescence quenching in boronic acid derivatives, including 5-chloro-2-methoxyphenylboronic acid, underscores the importance of such compounds in analytical chemistry. Investigating their quenching mechanisms enhances understanding of their interactions and potential applications in sensing technologies (Geethanjali et al., 2015).
Anticonvulsant Agents
Research into N-substituted-3-chloro-2-azetidinone derivatives as potential anticonvulsant agents demonstrates the compound's relevance in medicinal chemistry. Synthesis and characterization of these compounds, followed by their evaluation for anticonvulsant activity, reveal promising candidates for further development as therapeutic agents (Hasan et al., 2011).
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3/c1-21-6-7-22-14-8-10(4-5-18-14)15(20)19-11-2-3-13(17)12(16)9-11/h2-5,8-9H,6-7H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFYEOOJLMKMHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-(2-methoxyethoxy)isonicotinamide |
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